

Off-target effects of FC9402 in research

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Compound of Interest

Compound Name: FC9402

Cat. No.: B10854647

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Technical Support Center: FC9402

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of **FC9402**, a potent and selective sulfide quinone oxidoreductase (SQOR) inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **FC9402** and what is its primary target?

A1: **FC9402** is a small molecule inhibitor of sulfide quinone oxidoreductase (SQOR).^[1] SQOR is a mitochondrial enzyme that catalyzes the oxidation of hydrogen sulfide (H₂S). By inhibiting SQOR, **FC9402** can modulate cellular signaling pathways regulated by H₂S.

Q2: What are the known or expected off-target effects of **FC9402**?

A2: Currently, there is no publicly available data from broad off-target screening panels (e.g., Kinome scan, CEREP safety panel) for **FC9402**. The compound is described as a "potent and selective" SQOR inhibitor. However, as with any small molecule inhibitor, the potential for off-target effects should be considered and experimentally evaluated in the context of your specific research model.

Q3: A recent study used **FC9402** in a cancer model. What were the key findings?

A3: A study published in Redox Biology investigated the effect of **FC9402** on the growth of HCT116 tumor xenografts in mice. The study found that treatment with **FC9402** significantly reduced both tumor volume and weight compared to control groups. This effect is attributed to the inhibition of SQOR activity, which leads to metabolic reprogramming in the cancer cells.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected or inconsistent experimental results	Off-target effects of FC9402 in your specific cell line or animal model.	<ul style="list-style-type: none">- Perform a literature search: Look for studies using FC9402 or similar SQOR inhibitors in your model system to see if similar effects have been reported.- Include additional controls: Use a structurally unrelated SQOR inhibitor (if available) to confirm that the observed phenotype is due to SQOR inhibition.- Consider off-target screening: If the unexpected phenotype is significant and reproducible, consider profiling FC9402 against a broad panel of kinases and other common off-target liabilities (e.g., GPCRs, ion channels).
Cellular toxicity or reduced viability at expected effective concentrations	Off-target effects or specific sensitivities of your cell line.	<ul style="list-style-type: none">- Perform a dose-response curve: Determine the EC₅₀ for the on-target effect and the CC₅₀ for cytotoxicity to establish a therapeutic window.- Test in different cell lines: Compare the cytotoxic effects of FC9402 across multiple cell lines to assess for cell-type-specific toxicity.- Evaluate markers of cellular stress: Assess markers of apoptosis (e.g., cleaved caspase-3) or general cellular stress to understand the mechanism of toxicity.

Discrepancy between in vitro and in vivo results

Pharmacokinetic/pharmacodynamic (PK/PD) properties of FC9402, or complex in vivo off-target effects.

- Review available PK/PD data: If available, analyze the pharmacokinetic profile of FC9402 to ensure adequate exposure in the target tissue. - Assess target engagement in vivo: Measure SQOR inhibition in the tissue of interest to confirm the compound is reaching its target. - Consider systemic off-target effects: Be aware that in vivo off-target effects can be complex and may manifest as unexpected physiological changes. Monitor for any adverse events in animal studies.

Experimental Protocols

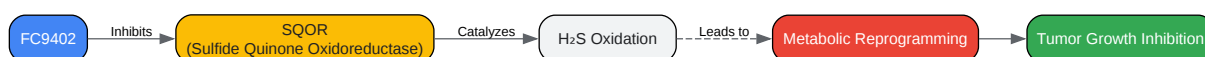
In Vivo Efficacy Study of **FC9402** in a Xenograft Model

This protocol is summarized from the study "Knockout of the sulfide: quinone oxidoreductase SQR reduces growth of HCT116 tumor xenograft" published in Redox Biology.

- Animal Model: Female BALB/c nude mice (6 weeks old).
- Cell Line: HCT116 cells.
- Procedure:
 - Subcutaneously inject 5×10^6 HCT116 cells into the right flank of each mouse.
 - When tumors reach a volume of approximately 100 mm^3 , randomize mice into treatment and control groups.

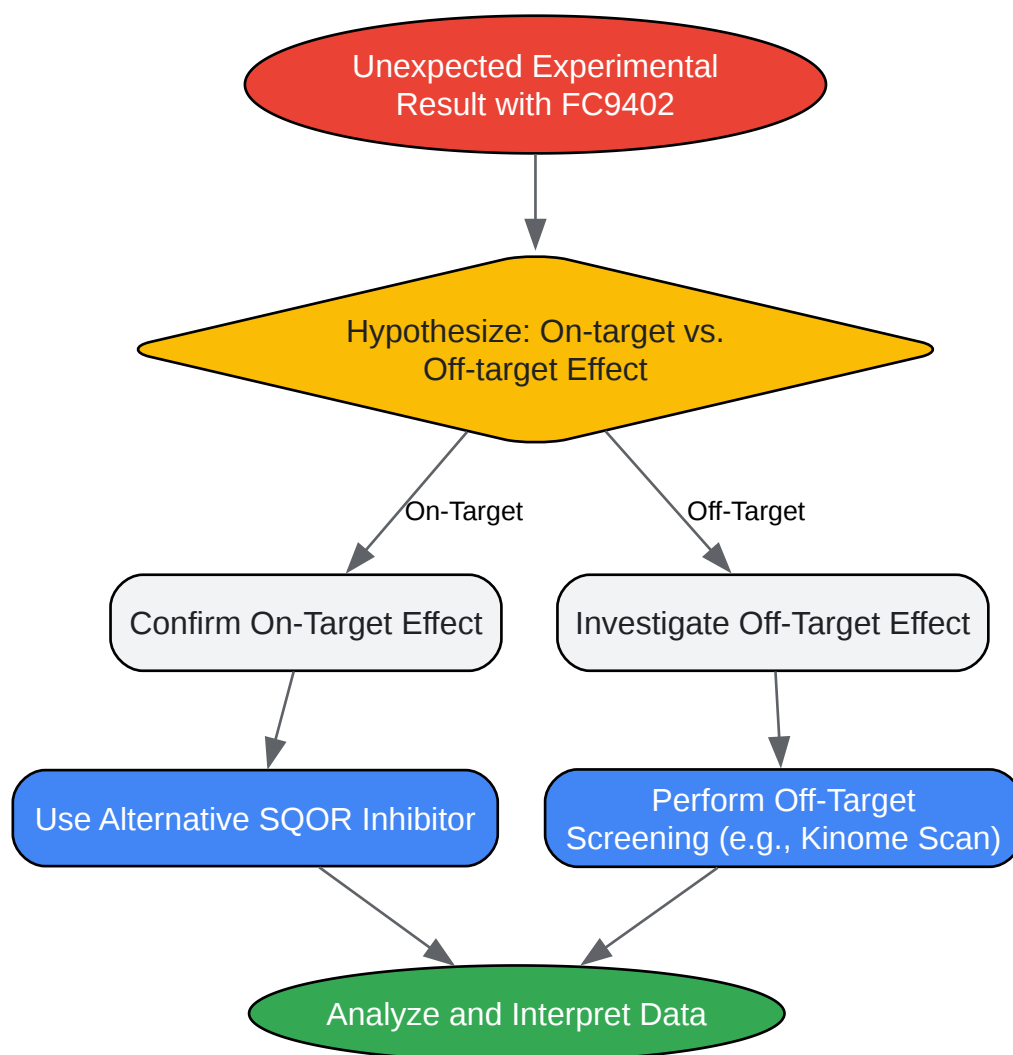
- Administer **FC9402** (or vehicle control) according to the desired dosing regimen and route of administration (specific details were not available in the provided abstract).
- Monitor tumor growth by measuring tumor volume ($\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$) at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, metabolomics).

Signaling Pathways & Experimental Workflows



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Caption: On-target signaling pathway of **FC9402** in cancer.



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Caption: Troubleshooting workflow for unexpected experimental results.

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References

- 1. medchemexpress.com [medchemexpress.com]

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